4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a piperidine ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the development of biological probes or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloropyridine: A simpler analog with a pyridine ring substituted with a chlorine atom.
2-chloropyridine: Another analog with the chlorine atom at a different position on the pyridine ring.
Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities.
Uniqueness
4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the combination of the pyrrolopyridine core with the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1001069-41-5 |
---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-chloro-2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-10-3-5-15-12-9(10)6-11(16-12)8-2-1-4-14-7-8/h3,5-6,8,14H,1-2,4,7H2,(H,15,16) |
InChI Key |
FQCKNAAKOOSOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC3=C(C=CN=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.